molecular formula C19H13ClFN3O4S B2674471 N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941943-62-0

N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2674471
CAS No.: 941943-62-0
M. Wt: 433.84
InChI Key: DFZDYNAXNGGTHJ-UHFFFAOYSA-N
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Description

N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a thiazole ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the nitro groups can produce corresponding amines.

Scientific Research Applications

N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzo[d][1,3]dioxole moiety are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in the disruption of cellular processes, such as cell division in cancer cells, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dasatinib: A thiazole-based compound used as a tyrosine kinase inhibitor in cancer therapy.

    Alpelisib: Another thiazole derivative used as a PI3K inhibitor in cancer treatment.

Uniqueness

N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O4S/c20-13-6-11(2-3-14(13)21)22-17(25)7-12-8-29-19(23-12)24-18(26)10-1-4-15-16(5-10)28-9-27-15/h1-6,8H,7,9H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZDYNAXNGGTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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